

Spectroscopic Data Interpretation of 3,3-Difluoropiperidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Difluoropiperidine hydrochloride

Cat. No.: B1302735

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for **3,3-Difluoropiperidine hydrochloride**. The information presented herein is crucial for the structural elucidation, quality control, and further development of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analysis of **3,3-Difluoropiperidine hydrochloride**.

Table 1: ^1H NMR Spectroscopic Data

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Integration
H2	3.5 - 3.7	m	-	2H
H4	2.2 - 2.4	m	-	2H
H5	1.9 - 2.1	m	-	2H
H6	3.4 - 3.6	m	-	2H
NH ₂ ⁺	9.0 - 10.0	br s	-	2H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt and its chemical shift is highly dependent on solvent and temperature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Position	Chemical Shift (ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (J _{CF} , Hz)
C2	~45	t	~20
C3	~120	t	~250
C4	~25	t	~20
C5	~20	s	-
C6	~48	s	-

Note: Experimental ¹³C NMR data for **3,3-Difluoropiperidine hydrochloride** was not readily available. The presented data is predicted based on established principles of NMR spectroscopy for fluorinated organic compounds.

Table 3: Mass Spectrometry Data

Ion	m/z	Relative Abundance
[M+H] ⁺	122.08	High
[M-F] ⁺	102.08	Moderate
[M-HF] ⁺	101.07	Moderate

Note: The fragmentation pattern is characteristic of piperidine derivatives and haloalkanes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3,3-Difluoropiperidine hydrochloride** (5-10 mg) was prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Parameters:

- Pulse Program: Standard zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.99 s
- Spectral Width: 8278 Hz

¹³C NMR Parameters:

- Pulse Program: Standard zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.36 s
- Spectral Width: 24038 Hz

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

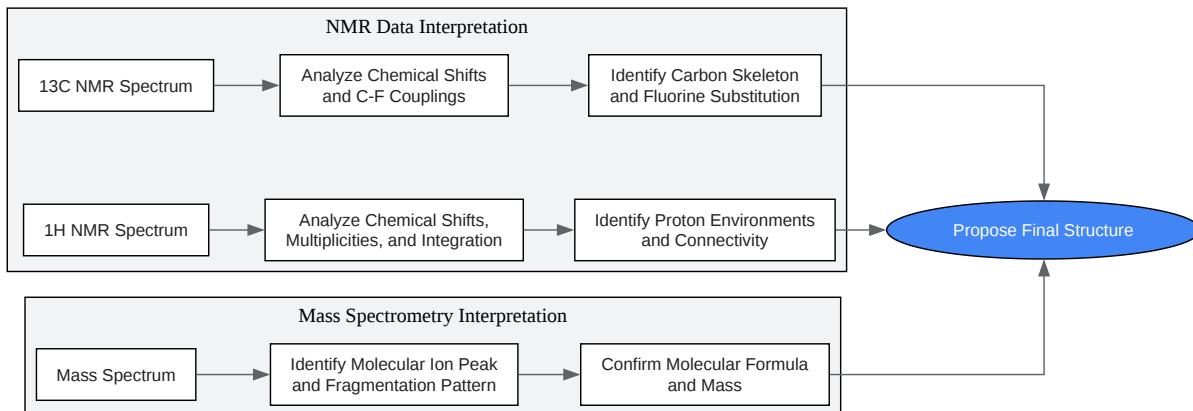
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

ESI-MS Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flow (Desolvation): 600 L/hr
- Gas Flow (Cone): 50 L/hr

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data of **3,3-Difluoropiperidine hydrochloride**.

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Caption: Workflow for Spectroscopic Data Interpretation.

Detailed Spectroscopic Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of **3,3-Difluoropiperidine hydrochloride** is expected to show four main groups of signals corresponding to the protons at positions 2, 4, 5, and 6 of the piperidine ring, in addition to the signal from the ammonium protons. The geminal difluoro substitution at the C3 position significantly influences the chemical shifts and multiplicities of the neighboring protons. The protons on C2 and C4 will be deshielded due to the inductive effect of the fluorine atoms and the protonated nitrogen. The complex multiplets arise from proton-proton and proton-fluorine couplings.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J_{CF}), with a large coupling

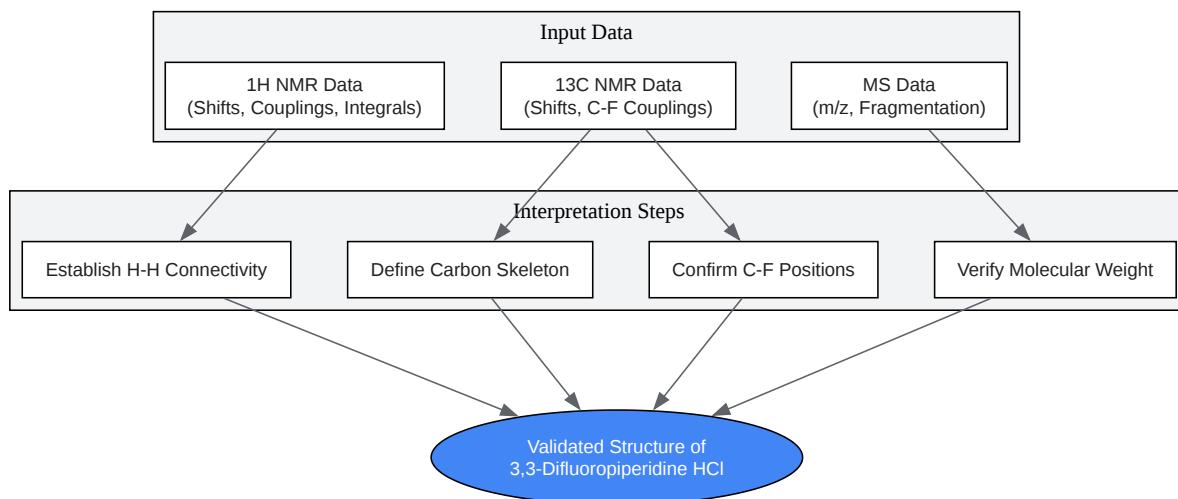
constant. The adjacent carbons (C2 and C4) will also show splitting, typically as triplets, due to two-bond carbon-fluorine coupling ($^2J_{CF}$). The chemical shifts are influenced by the electronegativity of the fluorine atoms and the protonated nitrogen.

Mass Spectrum Analysis

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule $[M+H]^+$. The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of HF or a fluorine radical, which are common fragmentation pathways for fluorinated compounds. The presence of the piperidine ring can also lead to characteristic ring-opening fragmentations.

Logical Relationships in Data Analysis

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.



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Caption: Logical Relationships in Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **3,3-Difluoropiperidine hydrochloride**. For more detailed analysis, it is recommended to consult the supplementary information of relevant research articles and utilize advanced 2D NMR techniques.

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